molecular formula C24H25N3O5S B11660930 N-[4-({(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide

N-[4-({(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide

Cat. No.: B11660930
M. Wt: 467.5 g/mol
InChI Key: MIQYIUCVWOPHMX-KOEQRZSOSA-N
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Description

N-(4-{N’-[(1E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, ether groups, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(1E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(1E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone or sulfonamide groups, leading to different reduced forms.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-{N’-[(1E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(1E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with biological macromolecules, potentially inhibiting their function. Additionally, the sulfonamide group may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(1E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its combination of hydrazone and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific disciplines.

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C24H25N3O5S/c1-17(19-12-15-22(31-3)23(16-19)32-4)25-26-24(28)18-10-13-20(14-11-18)27(2)33(29,30)21-8-6-5-7-9-21/h5-16H,1-4H3,(H,26,28)/b25-17+

InChI Key

MIQYIUCVWOPHMX-KOEQRZSOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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